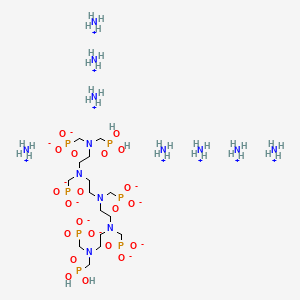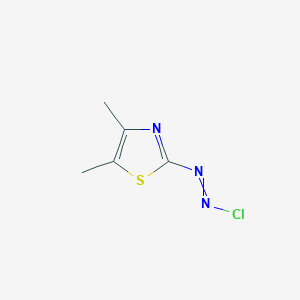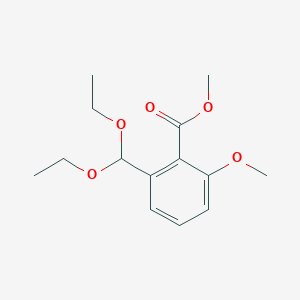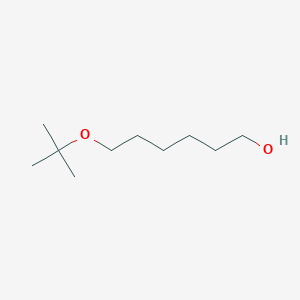
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate is a complex chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple phosphonate groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves multiple steps, typically starting with the preparation of the core pentaazapentadecane structure. This is followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the high standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the phosphonate groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can bind to metal ions, enzymes, and other biomolecules, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Octasodium hexahydrogen (phosphonatomethyl)imino]bis[ethylene[(phosphonatomethyl)imino]ethylenenitrilobis(methylene)]tetrakisphosphonate
- Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoctadecanoyl fluoride
Uniqueness
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate stands out due to its specific arrangement of phosphonate groups and the presence of multiple nitrogen atoms in its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
93776-89-7 |
|---|---|
Molecular Formula |
C15H66N13O21P7-2 |
Molecular Weight |
981.6 g/mol |
IUPAC Name |
octaazanium;[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.8H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);8*1H3/p-2 |
InChI Key |
IKZIZKNJWQNFME-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)



![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)



